molecular formula C11H8ClFN2O2S B3037459 (2-chloro-1,3-thiazol-5-yl)methyl N-(3-fluorophenyl)carbamate CAS No. 478047-20-0

(2-chloro-1,3-thiazol-5-yl)methyl N-(3-fluorophenyl)carbamate

Cat. No. B3037459
CAS RN: 478047-20-0
M. Wt: 286.71 g/mol
InChI Key: RKWPMGQLPLSMRW-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative, which are often used in medicinal chemistry due to their bioactivity. Carbamates are known for their wide range of biological activities, including insecticidal, fungicidal, and herbicidal properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable (2-chloro-1,3-thiazol-5-yl)methyl alcohol with N-(3-fluorophenyl)carbamoyl chloride, although the specifics would depend on the exact conditions and reagents used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a carbamate group (O=C=O-NH-R), a 1,3-thiazole ring, and a fluorophenyl group. The exact 3D structure would depend on the specific stereochemistry of the compound .


Chemical Reactions Analysis

As a carbamate, this compound would likely undergo hydrolysis under acidic or basic conditions to yield the corresponding alcohol and amine . Other reactions would depend on the specific functional groups present in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and stability .

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to interact with various targets in the body, leading to a range of biological effects . The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which may influence its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been reported to influence a variety of biochemical pathways, potentially affecting the release of energy from carbohydrates during metabolism and the synthesis of neurotransmitters such as acetylcholine .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The storage temperature for similar compounds is typically under inert gas at 4°c , suggesting that temperature and exposure to oxygen may influence the stability of the compound.

Safety and Hazards

Like all chemicals, safe handling is important. Many carbamates are toxic and can be hazardous if ingested, inhaled, or come into contact with skin . Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on this compound would depend on its bioactivity and potential applications. If it shows promising biological activity, it could be further optimized and studied for potential use as a pharmaceutical or agrochemical .

properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methyl N-(3-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O2S/c12-10-14-5-9(18-10)6-17-11(16)15-8-3-1-2-7(13)4-8/h1-5H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWPMGQLPLSMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901158695
Record name Carbamic acid, (3-fluorophenyl)-, (2-chloro-5-thiazolyl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-chloro-1,3-thiazol-5-yl)methyl N-(3-fluorophenyl)carbamate

CAS RN

478047-20-0
Record name Carbamic acid, (3-fluorophenyl)-, (2-chloro-5-thiazolyl)methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478047-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (3-fluorophenyl)-, (2-chloro-5-thiazolyl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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